Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with ethyl 2-chloroacetoacetate in the presence of a base, followed by esterification to yield the desired product . The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, carboxylic acids, and alcohols .
Scientific Research Applications
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its bromine, iodine, or fluorine analogs . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUPRNNFYDULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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